molecular formula C20H22N4O B2835324 2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide CAS No. 863020-06-8

2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide

Cat. No.: B2835324
CAS No.: 863020-06-8
M. Wt: 334.423
InChI Key: JQYYVZZZBIKEGD-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core linked to a cyclohexylacetamide moiety via a phenyl group. This structure combines a bicyclic aromatic system with a hydrophobic cyclohexyl group, making it a candidate for targeting enzymes or receptors with hydrophobic binding pockets.

Properties

IUPAC Name

2-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-19(12-15-6-2-1-3-7-15)22-17-9-4-8-16(13-17)18-14-24-11-5-10-21-20(24)23-18/h4-5,8-11,13-15H,1-3,6-7,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYYVZZZBIKEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Attachment of the phenylacetamide group: This step involves the reaction of the imidazo[1,2-a]pyrimidine intermediate with phenylacetic acid or its derivatives in the presence of coupling reagents like EDCI or DCC.

    Introduction of the cyclohexyl group: The final step involves the alkylation of the amide nitrogen with cyclohexyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated groups.

    Substitution: Substituted derivatives with new functional groups attached.

Scientific Research Applications

2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity. This compound may also modulate receptor functions by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights structural and functional distinctions between 2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide and key analogs identified in the evidence:

Compound Core Structure Substituents Potential Applications
This compound Imidazo[1,2-a]pyrimidine Cyclohexylacetamide at phenyl position Kinase inhibition, antimicrobial agents
2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide Tetrahydroquinoline Cyclohexylacetamide at position 3 Central nervous system (CNS) targets
2-[(3-chloro-2-methylphenyl)amino]-N-(2-cyanoethyl)acetamide Chloro-methylphenyl Cyanoethylacetamide substituent Unknown (likely protease inhibition)
4-{imidazo[1,2-a]pyridin-2-ylmethoxy}-2-methylaniline Imidazo[1,2-a]pyridine Methoxy-linked methylaniline Anticancer or anti-inflammatory agents

Key Observations:

The tetrahydroquinoline core in 2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide introduces rigidity and planar geometry, favoring CNS penetration due to improved lipid solubility .

Substituent Effects: The cyclohexyl group in the target compound increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.

Synthetic Accessibility: Imidazo[1,2-a]pyrimidine derivatives often require multi-step syntheses involving cyclocondensation reactions, whereas tetrahydroquinoline analogs may utilize simpler reductive amination pathways .

Research Findings and Limitations

No direct experimental data (e.g., IC₅₀, solubility, or crystallographic studies) for the target compound are available in the provided evidence. However, structural parallels to known bioactive compounds suggest plausible applications:

  • Kinase Inhibition : Imidazo[1,2-a]pyrimidine derivatives are reported to inhibit kinases like CDK2 and Aurora A, which are relevant in cancer therapy .
  • Antimicrobial Activity : Similar scaffolds exhibit activity against bacterial efflux pumps or fungal enzymes .

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